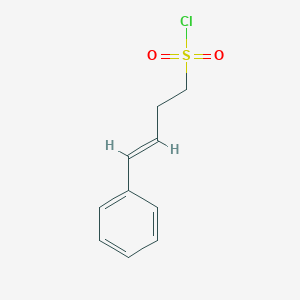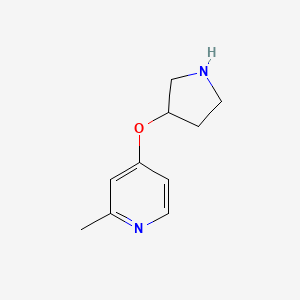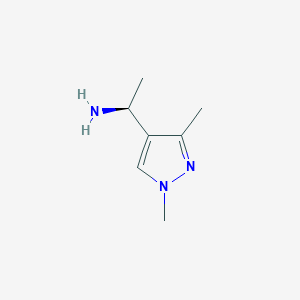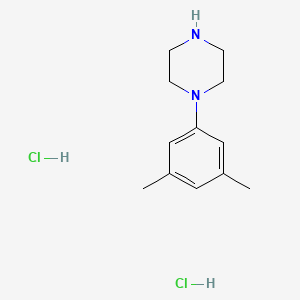
1-(3,5-Dimethylphenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH and a molecular weight of 263.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethylphenylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)piperazine dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(4-Nitrophenyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-(2,5-Dimethylphenyl)piperazine
- 1-(2,3-Dimethylphenyl)piperazine
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-7-11(2)9-12(8-10)14-5-3-13-4-6-14;;/h7-9,13H,3-6H2,1-2H3;2*1H |
InChI Key |
CGFDKMCZVGVTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCNCC2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




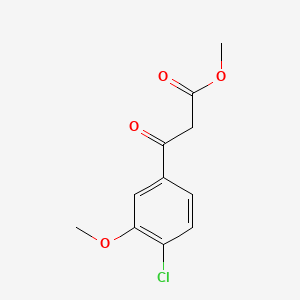
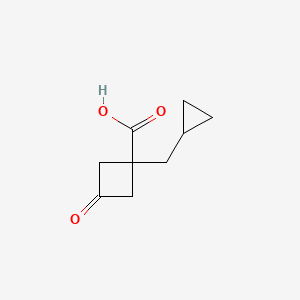
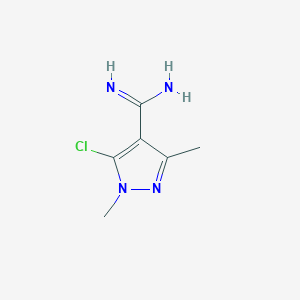
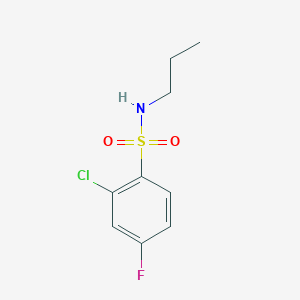
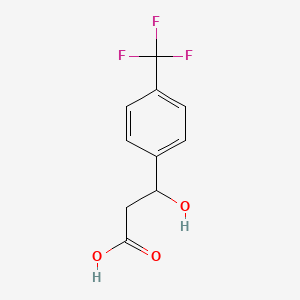
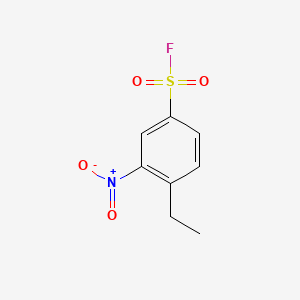
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
